molecular formula C18H15Cl2N3S B4757604 4-allyl-3-(benzylthio)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole

4-allyl-3-(benzylthio)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole

Cat. No. B4757604
M. Wt: 376.3 g/mol
InChI Key: NESFOJHHIWLQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-allyl-3-(benzylthio)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole compounds. It has been widely studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-allyl-3-(benzylthio)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole is not fully understood. However, it has been proposed that the compound inhibits the synthesis of ergosterol, which is an essential component of the fungal cell membrane. This leads to the disruption of the cell membrane and ultimately the death of the fungal cell. In cancer cells, the compound has been shown to induce cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-allyl-3-(benzylthio)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole have been studied in various in vitro and in vivo models. The compound has been found to exhibit low toxicity and high selectivity towards cancer cells and fungi. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-allyl-3-(benzylthio)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole in lab experiments include its potent antifungal and anticancer activity, low toxicity, and high selectivity towards cancer cells and fungi. However, the compound has some limitations, including its limited solubility in water and its potential to interact with other compounds in the experimental system.

Future Directions

There are several future directions for the study of 4-allyl-3-(benzylthio)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole. These include:
1. Further investigation of the mechanism of action of the compound in cancer cells and fungi.
2. Development of more efficient synthesis methods for the compound.
3. Exploration of the potential of the compound as a lead compound for the development of new antifungal and anticancer drugs.
4. Investigation of the potential of the compound as a therapeutic agent for other diseases, such as inflammation and oxidative stress.
5. Study of the pharmacokinetics and pharmacodynamics of the compound in animal models.
Conclusion:
In conclusion, 4-allyl-3-(benzylthio)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole is a chemical compound with potent antifungal and anticancer activity. It has been widely studied for its potential applications in the field of medicinal chemistry. The compound has low toxicity and high selectivity towards cancer cells and fungi. There are several future directions for the study of the compound, including investigating its mechanism of action, developing more efficient synthesis methods, and exploring its potential as a lead compound for the development of new drugs.

Scientific Research Applications

4-allyl-3-(benzylthio)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antifungal activity against a wide range of fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. It has also been shown to possess anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia.

properties

IUPAC Name

3-benzylsulfanyl-5-(2,4-dichlorophenyl)-4-prop-2-enyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3S/c1-2-10-23-17(15-9-8-14(19)11-16(15)20)21-22-18(23)24-12-13-6-4-3-5-7-13/h2-9,11H,1,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESFOJHHIWLQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzylsulfanyl)-5-(2,4-dichlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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